molecular formula C6Cl2F8O2 B1305818 Octafluoroadipoyl chloride CAS No. 336-06-1

Octafluoroadipoyl chloride

Cat. No.: B1305818
CAS No.: 336-06-1
M. Wt: 326.95 g/mol
InChI Key: NGSYNEZFBAPQFK-UHFFFAOYSA-N
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Description

Octafluoroadipoyl chloride is a fluorinated organic compound with the molecular formula C6Cl2F8O2. . This compound is characterized by its high fluorine content, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Octafluoroadipoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of octafluoroadipic acid with phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds as follows:

C6F8O4+2PCl5C6Cl2F8O2+2POCl3\text{C6F8O4} + 2 \text{PCl5} \rightarrow \text{C6Cl2F8O2} + 2 \text{POCl3} C6F8O4+2PCl5→C6Cl2F8O2+2POCl3

This method yields this compound with a high degree of purity. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Octafluoroadipoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form octafluoroadipic acid and hydrochloric acid.

    Reduction: It can be reduced to form partially fluorinated adipoyl chlorides under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Octafluoroadipoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated polymers and other fluorinated compounds.

    Biology: Its derivatives are used in the development of fluorinated pharmaceuticals and biocompatible materials.

    Medicine: It is involved in the synthesis of fluorinated drugs and diagnostic agents.

    Industry: It is used in the production of high-performance materials, such as fluorinated coatings and lubricants.

Mechanism of Action

The mechanism of action of octafluoroadipoyl chloride primarily involves its reactivity with nucleophiles. The compound’s high electronegativity due to the presence of multiple fluorine atoms makes it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce fluorinated groups into target molecules.

Comparison with Similar Compounds

Octafluoroadipoyl chloride can be compared with other similar compounds, such as:

    Hexafluoroglutaryl chloride: Another fluorinated diacid chloride with fewer fluorine atoms.

    Hexadecafluorodecanedioic acid: A longer-chain fluorinated diacid.

    Nonafluoropentanoyl chloride: A shorter-chain fluorinated acid chloride.

The uniqueness of this compound lies in its specific fluorine content and chain length, which impart distinct chemical properties and reactivity compared to other fluorinated acid chlorides .

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYNEZFBAPQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379719
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336-06-1
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroadipoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of octafluoroadipoyl chloride in the synthesis of fluorinated poly(amide urethane) block copolymers, and how does it contribute to the final material properties?

A1: this compound serves as a key building block in synthesizing the fluorinated "soft-block" polyamide segment of the copolymers []. It reacts with various fluorinated diamines, like N,N'-bis(2,2,3,3,3-pentafluoropropyl)-1,6-diaminohexane or N,N'-bis(1H,1H-perfluorooctyl)-1,6-diaminohexane, forming the repeating amide units in the polymer backbone.

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